1-Ethylpyridin-1-ium;3-[(2Z)-5-methoxy-2-[(2E)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate
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Overview
Description
Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts have been synthesized through various routes and their reactivity has been studied extensively .Molecular Structure Analysis
The molecular structure of pyridinium salts can vary greatly, but they generally contain a pyridinium cation .Chemical Reactions Analysis
Pyridinium salts have been studied for their reactivity and have found importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium salts can vary greatly depending on their specific structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-ethylpyridin-1-ium;3-[(2Z)-5-methoxy-2-[(2E)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O8S4.C7H10N/c1-4-19(15-26-28(11-5-13-40(30,31)32)22-17-20(36-2)7-9-24(22)38-26)16-27-29(12-6-14-41(33,34)35)23-18-21(37-3)8-10-25(23)39-27;1-2-8-6-4-3-5-7-8/h7-10,15-18H,4-6,11-14H2,1-3H3,(H-,30,31,32,33,34,35);3-7H,2H2,1H3/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBDDHKNHPZYLP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)OC)CCCS(=O)(=O)[O-].CC[N+]1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)OC)CCCS(=O)(=O)[O-].CC[N+]1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O8S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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